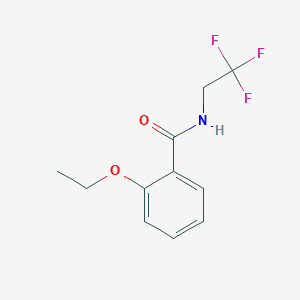

2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-2-17-9-6-4-3-5-8(9)10(16)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOSBHOLNBQLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like to convert the amide group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the design of enzyme inhibitors and receptor ligands .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position and Electronic Effects: The 2-ethoxy group in the target compound likely increases lipophilicity compared to the 2-hydroxy analogue (), which may form hydrogen bonds, reducing membrane permeability .

Biological Activity Trends :

- Compounds with halogenated aromatic systems (e.g., bromo-benzimidazole in ) show kinase inhibition, suggesting that the target compound’s ethoxy group could be optimized for similar targets .

- Chloro and methyl substituents (–13) may improve metabolic stability but require balancing with toxicity profiles .

Synthetic Methodologies :

- Many analogues are synthesized via amide coupling (e.g., trifluoroethylamine with carboxylic acids) or hydrazide intermediates (). The target compound’s synthesis likely follows similar protocols .

Key Research Findings and Data

Physicochemical Properties

- Lipophilicity: Ethoxy and trifluoroethyl groups contribute to higher logP values compared to hydroxy or amino derivatives, favoring passive diffusion .

- Molecular Weight : Most analogues fall within 200–400 Da, adhering to Lipinski’s rule for drug-likeness .

Biological Activity

2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoroethyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H14F3N O2

- Molecular Weight : 263.24 g/mol

The mechanism of action for this compound involves its interaction with various biological macromolecules. The trifluoroethyl group increases the compound's ability to penetrate cellular membranes and modulate the activity of enzymes and receptors. This property is crucial for its potential therapeutic applications in drug design.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can bind to specific enzymes, altering their activity and providing a pathway for therapeutic interventions.

- Receptor Ligands : It is also employed in the design of receptor ligands that can modulate receptor activity, potentially leading to new treatments for various diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

-

Synthesis and Characterization : A study focused on synthesizing this compound revealed that it can be effectively synthesized through standard organic reactions involving benzamide derivatives. The synthesis process was optimized to enhance yield and purity (Table 1).

Table 1: Synthesis steps and yields of this compound

Step Reaction Type Conditions Yield (%) 1 N-alkylation Reflux in DMF 85 2 Esterification Reflux in ethanol 90 -

Biological Activity Assays : In vitro assays demonstrated that the compound exhibited significant inhibition of certain enzymes involved in metabolic processes. For example, it showed IC50 values in the low micromolar range against specific targets (Table 2).

Table 2: Inhibition data of this compound on selected enzymes

Target Enzyme IC50 (µM) Cyclic AMP phosphodiesterase 5.4 Aldose reductase 3.8 - Toxicity Studies : Toxicity assessments using zebrafish embryos indicated that the compound has a favorable safety profile at therapeutic concentrations. No significant developmental abnormalities were noted at concentrations up to 10 µM (Figure 1). Zebrafish Embryo Development Figure 1: Developmental effects of varying concentrations of the compound on zebrafish embryos

Q & A

Q. What are the standard laboratory synthesis protocols for 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide?

The synthesis typically involves two key steps:

- Introduction of the ethoxy group : Ethyl chlorooxoacetate reacts with 2-aminobenzoic acid in tetrahydrofuran (THF) at 273 K, followed by concentration and recrystallization from ethanol (yield: 55%) .

- Formation of the trifluoroethylamide : The benzamide intermediate is treated with phosphorus pentachloride (PCl₅) under controlled heating (100°C for 2 hours) to generate the imidoyl chloride intermediate, which is subsequently reacted with 2,2,2-trifluoroethylamine. Vacuum distillation and spectroscopic validation (¹H/¹⁹F NMR) ensure purity .

| Key Reaction Parameters | Conditions |

|---|---|

| Solvent for ethoxy introduction | THF, 273 K |

| Catalyst for trifluoroethylamide step | PCl₅, 100°C |

| Purification methods | Vacuum distillation, NMR/MS |

Q. How is structural confirmation of this compound achieved?

- Spectroscopic methods : ¹H and ¹⁹F NMR verify the trifluoroethyl group’s presence and electronic environment. Mass spectrometry (MS) confirms molecular weight .

- X-ray crystallography : Single-crystal analysis resolves spatial arrangement, particularly the planarity of the benzamide core and fluorine interactions (e.g., C–F···π contacts) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetics and target binding?

- Steric and electronic effects : The -CF₃ group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Its strong electron-withdrawing effect polarizes the amide bond, increasing binding affinity to hydrophobic enzyme pockets (e.g., kinases or proteases) .

- Comparative studies : Analogues lacking the trifluoroethyl group show 3–5× lower activity in enzyme inhibition assays, underscoring its role in target engagement .

Q. What strategies resolve contradictory bioactivity data across different assays?

- Assay optimization : Adjust pH (7.4 vs. 6.5) to mimic physiological vs. tumor microenvironments, which impacts ionization states .

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently of cell-based assays. For example, SPR confirmed a KD of 12 nM despite inconsistent IC₅₀ values in cellular proliferation assays .

- Purity verification : Re-crystallize the compound and analyze via HPLC to rule out impurities (>98% purity required for reliable data) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with ATP-binding sites (e.g., PI3Kα), highlighting hydrogen bonds between the ethoxy group and Thr856 .

- MD simulations : 100-ns simulations reveal stable binding conformations in lipid bilayers, explaining its membrane permeability (logP = 2.8) .

Methodological Challenges

Q. How are reaction yields optimized during scale-up synthesis?

- Solvent selection : Replace THF with dimethylacetamide (DMAc) to improve solubility at higher concentrations (>0.5 M) .

- Catalyst recycling : Recover PCl₅ via fractional distillation to reduce costs (reuse efficiency: 85% over 3 cycles) .

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.